1-[(2,4-Dichlorophenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Dichlorophenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the reaction of appropriate hydrazine derivatives with 4,6-dichloropyrimidine under basic conditions.
Introduction of the piperidine moiety: This step involves the nucleophilic substitution of the chlorine atoms in the pyrazolo[3,4-d]pyrimidine core with piperidine.
Attachment of the 2,4-dichlorophenylmethyl group: This is usually done via a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dichlorophenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazolo[3,4-d]pyrimidine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
2,4-Dichlorophenyl derivatives: Compounds with this moiety often show enhanced biological activity due to the presence of chlorine atoms.
Uniqueness: 1-[(2,4-Dichlorophenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N5/c18-13-5-4-12(15(19)8-13)10-24-17-14(9-22-24)16(20-11-21-17)23-6-2-1-3-7-23/h4-5,8-9,11H,1-3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEODDBOTSQPOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.